3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Overview
Description
3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenylsulfonyl group can be introduced through a reaction with 4-nitrobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Can yield various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s piperazine ring is a common motif in pharmaceuticals, and its derivatives may exhibit biological activity.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Biological Studies: Its derivatives might be used as probes or inhibitors in biochemical assays.
Mechanism of Action
The exact mechanism of action for 3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The nitrophenylsulfonyl group may enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole.
Nitrophenylsulfonyl compounds: Similar to other sulfonamide derivatives used in medicinal chemistry.
Uniqueness
3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
3-methyl-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-12(2)11-15(19)16-7-9-17(10-8-16)24(22,23)14-6-4-3-5-13(14)18(20)21/h3-6,12H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYZWHYOKWRRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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